molecular formula C19H23NO3S B11119688 Ethyl 4-(3,4-dimethylphenyl)-2-[(2-methylpropanoyl)amino]thiophene-3-carboxylate

Ethyl 4-(3,4-dimethylphenyl)-2-[(2-methylpropanoyl)amino]thiophene-3-carboxylate

Cat. No.: B11119688
M. Wt: 345.5 g/mol
InChI Key: OIVWPBIOVZRXRC-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dimethylphenyl)-2-[(2-methylpropanoyl)amino]thiophene-3-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-dimethylphenyl)-2-[(2-methylpropanoyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone (such as acetone) with elemental sulfur and a nitrile (such as malononitrile) in the presence of a base.

    Substitution Reactions:

    Amidation: The 2-methylpropanoyl group is introduced through an amidation reaction, where the thiophene derivative reacts with 2-methylpropanoyl chloride in the presence of a base like triethylamine.

    Esterification: Finally, the carboxyl group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Ethyl 4-(3,4-dimethylphenyl)-2-[(2-methylpropanoyl)amino]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-dimethylphenyl)-2-[(2-methylpropanoyl)amino]thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene ring and the substituted phenyl group can engage in π-π interactions, hydrogen bonding, and hydrophobic interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3,4-dimethylphenyl)-2-[(2-methylpropanoyl)amino]thiophene-3-carboxylate is unique due to the presence of both the 3,4-dimethylphenyl and 2-methylpropanoyl groups, which confer distinct steric and electronic properties. These modifications can enhance its stability, reactivity, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C19H23NO3S

Molecular Weight

345.5 g/mol

IUPAC Name

ethyl 4-(3,4-dimethylphenyl)-2-(2-methylpropanoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C19H23NO3S/c1-6-23-19(22)16-15(14-8-7-12(4)13(5)9-14)10-24-18(16)20-17(21)11(2)3/h7-11H,6H2,1-5H3,(H,20,21)

InChI Key

OIVWPBIOVZRXRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)C(C)C

Origin of Product

United States

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